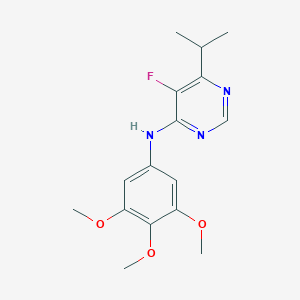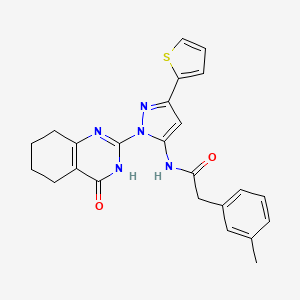![molecular formula C17H22N2O3S B2497963 Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2319848-30-9](/img/structure/B2497963.png)
Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including substitution reactions and the use of boric acid ester intermediates with benzene rings, as seen in the synthesis of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These processes are confirmed by spectroscopic techniques such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for structural confirmation (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often investigated using density functional theory (DFT) alongside experimental methods like single-crystal X-ray diffraction. This approach helps in understanding the conformational stability and electronic properties of the molecules. For instance, Huang et al. (2021) conducted a detailed study to compare the DFT-calculated structures with X-ray diffraction values, revealing insights into molecular electrostatic potential and frontier molecular orbitals.
Chemical Reactions and Properties
Compounds with similar frameworks undergo various chemical reactions, including condensation reactions that lead to the formation of derivatives with significant biological activities. The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives via a novel condensation reaction illustrates the chemical versatility of such frameworks (Shaabani et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, using aromatic diamine, Meldrum's acid, and an isocyanide without any catalyst or activation. This procedure presents an alternative synthesis pathway for benzo[b][1,5]diazepine derivatives, which are structurally similar to various biologically active compounds such as triflubazam, clobazam, and 1,5-benzodiazepines, demonstrating a broad spectrum of biological activities. These derivatives have shown importance as therapeutic and prophylactic agents for conditions like diabetes, diabetic nephropathy, or glomerulosclerosis, indicating their significant potential in pharmaceutical applications (Shaabani et al., 2009).
Photochemical Reactions and Functionalization
In the context of photochemical reactions, the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones have been studied. These reactions proceed without the elimination of nitrogen, leading to the formation of N-substituted hydrazones or bis-hydrazonoethanes. This process, suitable for C−H functionalization of different aliphatic compounds, provides an efficient method for introducing functional groups into various substrates, highlighting the versatility of benzodiazepine derivatives in organic synthesis and potential applications in material science (Rodina et al., 2016).
Photoinitiation and Polymerization
A novel photoinitiator, Benzophenone-di-1,3-dioxane (BP-DDO), has been synthesized and characterized for free radical polymerization. This photoinitiator exhibited an optimal cure rate and enhanced polymerization rates and final conversions for acrylates and methacrylates compared to traditional photoinitiators. The study demonstrates the application of benzodiazepine derivatives in the development of new materials, specifically in the polymerization processes, where they can lead to improvements in the efficiency and quality of cured polymers (Wang Kemin et al., 2011).
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(13-2-3-15-16(10-13)22-12-21-15)19-6-1-5-18(7-8-19)14-4-9-23-11-14/h2-3,10,14H,1,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTMIBCAECQDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)


![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)
